2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide is a fluorinated aromatic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to yield the desired product . Another approach includes the use of 2-aminopyridine as a raw material, undergoing nitrification, amino acetylation, reduction of nitro, diazotization, Schiemann reaction, and hydrolysis of acetyl .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The presence of fluorine atoms allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: An important intermediate for the synthesis of various fluorinated compounds.
5-Fluoro-2-pyridinamine: Used in the synthesis of heterocyclic compounds with biological activity.
2-Chloro-5-fluoropyrimidine: Utilized in the synthesis of benzamide scaffolds as potent antagonists against specific receptors.
Uniqueness
2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide stands out due to its dual fluorination, which imparts unique chemical and biological properties. This dual fluorination enhances its stability, reactivity, and binding affinity, making it a versatile compound in various research applications.
Properties
CAS No. |
395684-45-4 |
---|---|
Molecular Formula |
C12H9F2N3O |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
2-amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H9F2N3O/c13-7-1-3-10(15)9(5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,15H2,(H,16,17,18) |
InChI Key |
IJHYMTSRYBTGAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NC2=NC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.